K-7174 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

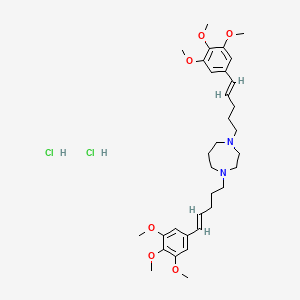

1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48N2O6.2ClH/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4;;/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3;2*1H/b14-9+,15-10+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAQFPBRMVEHBD-CHBZAFCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

K-7174 dihydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of K-7174 Dihydrochloride (B599025)

Executive Summary

K-7174 dihydrochloride is an orally active, homopiperazine-derived small molecule with a multifaceted mechanism of action, positioning it as a compound of significant interest in preclinical cancer research.[1][2] Initially identified as an inhibitor of GATA transcription factors, further research has elucidated its potent activity as a proteasome inhibitor.[2][3] This dual-inhibitory capability is context-dependent, with its primary therapeutic action varying between different cancer types. In hematological malignancies such as multiple myeloma, K-7174 functions predominantly as a proteasome inhibitor, demonstrating efficacy even in models resistant to conventional therapies like bortezomib (B1684674).[2][4] Its mechanism in this context involves a unique signaling cascade leading to the downregulation of class I histone deacetylases (HDACs).[1][2][4] In contrast, its activity in prostate cancer is more closely linked to the inhibition of GATA2, a critical driver of androgen receptor (AR) signaling.[2] This technical guide provides a comprehensive overview of K-7174's mechanisms of action, supported by quantitative data and detailed experimental protocols.

Dual and Context-Dependent Mechanism of Action

K-7174 exhibits a complex pharmacological profile, acting as both a GATA inhibitor and a proteasome inhibitor.[2] The predominance of one mechanism over the other appears to be dependent on the specific cellular context and cancer type being studied.

-

Proteasome Inhibition : K-7174's action as a proteasome inhibitor is distinct from that of bortezomib.[1][4] It has been shown to inhibit all three catalytic subunits of the 20S proteasome: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like).[5][6] This broad activity may contribute to its ability to overcome bortezomib resistance, particularly in cases involving mutations in the β5 subunit.[4][5] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, inducing proteotoxic stress and triggering apoptosis, a mechanism to which cancer cells are especially sensitive.[5][6]

-

GATA Transcription Factor Inhibition : K-7174 was also identified as an inhibitor of the GATA family of transcription factors.[3][7][8] It has been shown to inhibit the DNA binding activity of GATA dose-dependently.[8][9] This activity is particularly relevant in prostate cancer, where K-7174 decreases the stability of GATA2 protein, which in turn suppresses the expression of the androgen receptor (AR), a key factor in prostate cancer growth.[2]

Signaling Pathways

The downstream effects of K-7174 are best understood through its distinct signaling pathways in different cancer models.

In Multiple Myeloma: Proteasome Inhibition Pathway

In multiple myeloma, the anticancer activity of K-7174 is primarily driven by its role as a proteasome inhibitor, which initiates a caspase-8-dependent signaling cascade.[1][2] This pathway leads to the degradation of the transcription factor Sp1, a key transactivator of class I HDACs. The resulting transcriptional repression of HDAC1, HDAC2, and HDAC3 leads to histone hyperacetylation and cytotoxicity.[1][4][10][11]

In Prostate Cancer: GATA2 Inhibition Pathway

In prostate cancer models, K-7174's efficacy is linked to its inhibition of GATA2. By reducing GATA2 protein stability, K-7174 effectively suppresses the expression of the androgen receptor (AR), thereby inhibiting tumor growth which is often dependent on AR signaling.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies of K-7174.

Table 1: In Vitro Inhibitory Activities

| Target Pathway | Assay Type | Endpoint | Cell Line/System | IC50 / Effective Concentration | Reference |

| GATA | Cellular Assay | Suppression of TNFα-induced VCAM-1 mRNA expression | HUVEC | 9 µM | [8][9][12] |

| GATA | Cellular Assay | Suppression of VCAM-1 protein expression | HUVEC | 14 µM | [8][9][12] |

| GATA | Biochemical Assay (EMSA) | Inhibition of GATA DNA binding activity | - | 2.5-30 µM (Dose-dependent inhibition) | [8][9][12] |

| Proteasome | Enzymatic Assay | Inhibition of 20S proteasome catalytic activities | In vitro | Dose-dependent inhibition observed | [9] |

| Cytotoxicity | Cell Growth Assay | Inhibition of multiple myeloma cell growth | MM cells | 0-25 µM | [8][12] |

Table 2: In Vivo Efficacy in Murine Myeloma Xenograft Model

| Administration Route | Dosage | Schedule | Outcome | Reference |

| Intraperitoneal (i.p.) | 75 mg/kg | Once daily for 14 days | Inhibited tumor growth, but with significant body weight reduction. | [8] |

| Oral (p.o.) | 50 mg/kg | Once daily for 14 days | Effective anti-myeloma activity; more potent than intraperitoneal injection. | [1][8][13] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of K-7174.[14]

-

Cell Seeding : Seed multiple myeloma cells (e.g., RPMI 8226, U266) in 96-well plates at a density of 1 x 10⁴ cells/well.[14]

-

Treatment : After 24 hours, treat the cells with various concentrations of K-7174 (e.g., 0-25 µM) or a vehicle control (e.g., DMSO).[2][14]

-

Incubation : Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.[2][14]

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[14]

-

Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[2]

-

Measurement : Read absorbance at a wavelength of 570 nm using a microplate reader.[2]

Western Blot Analysis

Used to detect changes in protein levels (e.g., HDACs, Sp1, GATA2).[2][14]

-

Cell Lysis : Treat cells with K-7174 for the desired time, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5][14]

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.[5][14]

-

Gel Electrophoresis : Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.[5][14]

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane.[5][14]

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5][14]

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies (e.g., against HDAC1, Sp1, GATA2, GAPDH) overnight at 4°C.[2][14]

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5][14]

-

Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5][14]

Apoptosis (Annexin-V) Assay

This flow cytometry-based assay quantifies the induction of apoptosis.[2]

-

Cell Treatment : Culture cells with K-7174 or vehicle control for a specified time (e.g., 48 hours).[2]

-

Harvesting : Harvest cells and wash with cold PBS.[2]

-

Staining : Resuspend cells in Annexin-V binding buffer and add FITC-conjugated Annexin-V and propidium (B1200493) iodide (PI).[2]

-

Incubation : Incubate in the dark at room temperature for 15 minutes.[2]

-

Analysis : Analyze the cells by flow cytometry. Annexin-V positive, PI-negative cells are considered to be in the early stages of apoptosis.[2]

In Vivo Subcutaneous Myeloma Xenograft Model

This protocol assesses the anti-tumor activity of K-7174 in an animal model.[1]

-

Cell Preparation : Culture human multiple myeloma cell lines (e.g., RPMI8226).[1]

-

Animal Model : Use immunocompromised mice (e.g., NOD/SCID).[1][2]

-

Tumor Implantation : Subcutaneously inoculate 1 x 10⁷ to 3 x 10⁷ myeloma cells into the flank of each mouse.[1][13]

-

Tumor Growth : Allow tumors to develop to a measurable size (e.g., 100-500 mm³).[1]

-

Drug Administration :

-

Monitoring : Measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = length × width²/2). Monitor animal body weight as an indicator of toxicity.[2]

-

Analysis : At the end of the study, compare tumor volumes between the treated and control groups using an appropriate statistical test.[1]

Experimental and Troubleshooting Workflow Visualization

The following diagram illustrates a general workflow for investigating potential cellular resistance to K-7174, focusing on the Sp1/HDAC pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. K-7174 (dihydrochloride) - MedChem Express [bioscience.co.uk]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

K-7174 Dihydrochloride: A Technical Guide to a Dual GATA and Proteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-7174 dihydrochloride (B599025) is a small molecule inhibitor initially recognized for its role in targeting GATA transcription factors. Subsequent research has unveiled a dual mechanism of action, demonstrating its potent inhibitory effects on the proteasome as well. This technical guide provides a comprehensive overview of K-7174 dihydrochloride, detailing its mechanism of action, chemical properties, and its application in preclinical research, particularly in oncology and hematology. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the complex biological pathways it modulates.

Introduction

The GATA family of zinc-finger transcription factors, particularly GATA1 and GATA2, are crucial regulators of hematopoiesis, governing the differentiation and proliferation of various blood cell lineages.[1][2] Dysregulation of GATA factor activity is implicated in numerous hematological malignancies and other diseases.[1] K-7174 was initially identified as an inhibitor of GATA, showing potential in modulating processes governed by these transcription factors.[3]

Further investigations revealed that K-7174 also functions as a proteasome inhibitor.[4][5] This dual activity contributes to its cytotoxic effects in various cancer models, including multiple myeloma and prostate cancer.[6][7] In multiple myeloma, its anti-tumor effect is largely attributed to proteasome inhibition, leading to the downregulation of class I histone deacetylases (HDACs).[4][5] In prostate cancer, K-7174 has been shown to suppress androgen receptor (AR) signaling through the inhibition of GATA2.[8][9][10] This guide serves as a technical resource for researchers utilizing K-7174, providing the necessary data and protocols to facilitate further investigation into its therapeutic potential.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 1,4-bis((E)-5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl)-1,4-diazepane dihydrochloride |

| Molecular Formula | C₃₃H₅₀Cl₂N₂O₆ |

| Molecular Weight | 641.67 g/mol |

| CAS Number | 191089-60-8 |

| Appearance | White to off-white solid powder |

Data Presentation: In Vitro Efficacy

The inhibitory activity of K-7174 has been quantified across various cell lines and assays. The following tables summarize the key IC₅₀ values and effective concentrations reported in the literature.

Table 1: IC₅₀ Values of K-7174 in Cancer Cell Lines

| Cell Line | Cancer Type | Approximate IC₅₀ (µM) | Assay Duration | Reference |

| KMS12-BM | Multiple Myeloma | ~5 | 72 hours | |

| U266 | Multiple Myeloma | ~7 | 72 hours | |

| RPMI8226 | Multiple Myeloma | ~10 | 72 hours | |

| LNCaP | Prostate Cancer | Effective at 20 µM | 96 hours | [8] |

| 22Rv1 | Prostate Cancer | Effective at 20 µM | 96 hours | [8] |

Table 2: Inhibitory Concentrations of K-7174 on Specific Targets and Processes

| Target/Process | Cellular Context/Assay | Inhibitory Concentration (IC₅₀) / Effective Concentration | Reference |

| VCAM-1 mRNA induction by TNFα | Human Umbilical Vein Endothelial Cells (HUVECs) | 9 µM | [3] |

| VCAM-1 Expression | Not specified | 14 µM | [3] |

| GATA Binding Activity | Electrophoretic Mobility Shift Assay (EMSA) | 2.5 - 30 µM (Effective Range) | [3] |

| 20S Proteasome | Purified 20S proteasome | Inhibits all three catalytic subunits | [3][11] |

Signaling Pathways and Mechanism of Action

K-7174 exerts its biological effects through the dual inhibition of GATA transcription factors and the proteasome. The specific pathway affected can be context-dependent, varying with the cell type and disease model.

GATA Inhibition in Hematopoiesis

GATA1 and GATA2 are master regulators of erythroid and megakaryocytic differentiation. Their balanced expression and activity are essential for normal hematopoiesis.[2][12] K-7174, by inhibiting GATA activity, can interfere with these developmental processes.

Dual Inhibition in Prostate Cancer

In prostate cancer, GATA2 acts as a pioneer factor that is critical for the expression and transcriptional activity of the androgen receptor (AR).[8][9] K-7174 inhibits GATA2, leading to the suppression of AR signaling. Simultaneously, its proteasome inhibitory activity can induce apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of K-7174 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., RPMI8226, LNCaP)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

-

Prepare serial dilutions of K-7174 in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 72 or 96 hours).[8]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan (B1609692) crystals.[13]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis (Annexin V) Assay

This protocol is for quantifying apoptosis in cells treated with K-7174 using flow cytometry.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with the desired concentration of K-7174 or vehicle control for a specified time (e.g., 48 hours).[14]

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.[14]

-

Resuspend the cells in 1X Binding Buffer provided in the kit.[15]

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[15]

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.[14]

References

- 1. The role of the GATA2 transcription factor in normal and malignant hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of hematopoietic transcription factors GATA-1 and GATA-2 in the development of red blood cell lineage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pnas.org [pnas.org]

- 9. Three-tiered role of the pioneer factor GATA2 in promoting androgen-dependent gene expression in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. benchchem.com [benchchem.com]

- 12. GATA-2 mediated regulation of normal hematopoietic stem/progenitor cell function, myelodysplasia and myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

K-7174 Dihydrochloride: A Technical Guide to its Proteasome Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

K-7174 dihydrochloride (B599025) is a novel, orally active homopiperazine (B121016) derivative that has demonstrated significant anti-myeloma activity both in vitro and in vivo.[1][2] Its primary mechanism of action is the inhibition of the 26S proteasome, a critical component of the cellular protein degradation machinery.[3] Unlike first-generation proteasome inhibitors such as bortezomib (B1684674), K-7174 exhibits a distinct mode of action that allows it to overcome common resistance mechanisms.[1][2] This technical guide provides an in-depth overview of the proteasome inhibition pathway of K-7174, detailing its molecular interactions, downstream signaling effects, and methodologies for its preclinical evaluation.

Core Mechanism of Action: Proteasome Inhibition and Downstream Signaling

K-7174 functions as a potent inhibitor of the 20S catalytic core of the proteasome. A distinguishing feature of its mechanism is the inhibition of all three catalytic subunits: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like).[4][5] This broad inhibitory profile may contribute to its efficacy in bortezomib-resistant multiple myeloma cells, which often harbor mutations in the β5 subunit.[2][6]

The inhibition of the proteasome by K-7174 leads to the accumulation of ubiquitinated proteins, inducing significant proteotoxic stress within the cancer cell.[7][8] This cellular stress triggers a unique signaling cascade that is central to K-7174's cytotoxic effects:

-

Caspase-8 Activation: The accumulation of misfolded proteins and the ensuing cellular stress lead to the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway.[1][9]

-

Sp1 Degradation: Activated caspase-8 mediates the degradation of the transcription factor Sp1.[1][9] Sp1 is a crucial regulator of a multitude of genes involved in cell growth and survival.[7]

-

Transcriptional Repression of Class I HDACs: The degradation of Sp1 results in the transcriptional repression of its target genes, most notably class I histone deacetylases (HDACs), including HDAC1, HDAC2, and HDAC3.[1][7]

-

Induction of Apoptosis: The downregulation of class I HDACs leads to histone hyperacetylation and ultimately contributes to the induction of apoptosis in multiple myeloma cells.[1][2]

Furthermore, proteasome inhibition by K-7174 can also induce the Unfolded Protein Response (UPR), a cellular stress response pathway triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum.[10][11] This can further contribute to the pro-apoptotic effects of the compound.

Quantitative Data Presentation

The preclinical efficacy of K-7174 has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of K-7174 in Multiple Myeloma Cell Lines [4][12]

| Cell Line | Cancer Type | Approximate IC50 (µM) | Assay Duration |

| RPMI 8226 | Multiple Myeloma | ~1.0 - 10 | 48 - 72 hours |

| U266 | Multiple Myeloma | ~1.5 - 7 | 48 - 72 hours |

| OPM-2 | Multiple Myeloma | ~2.0 | 48 hours |

| KMS12-BM | Multiple Myeloma | ~5 | 72 hours |

Note: IC50 values are estimations and can vary based on experimental conditions.

Table 2: Inhibition of Proteasome Subunit Activity by K-7174 [5][8]

| Proteasome Subunit | Catalytic Activity | Inhibition |

| β1 | Caspase-like | Yes |

| β2 | Trypsin-like | Yes |

| β5 | Chymotrypsin-like | Yes |

Table 3: In Vivo Efficacy of K-7174 in a Murine Xenograft Model [4][13]

| Treatment Group | Mean Tumor Volume (mm³) at Day 14 |

| Vehicle Control | ~1500 |

| K-7174 (75 mg/kg, i.p., daily) | Significant inhibition |

| K-7174 (50 mg/kg, oral, daily) | ~300 |

Table 4: Inhibition of VCAM-1 Expression [6][13]

| Parameter | IC50 Value | Cell Type |

| VCAM-1 mRNA Induction | 9 µM | Human Endothelial Cells |

| VCAM-1 Protein Expression | 14 µM | Human Endothelial Cells |

Mandatory Visualizations

Caption: K-7174 Signaling Pathway in Multiple Myeloma.

Caption: Preclinical Experimental Workflow for K-7174 Evaluation.

Caption: Logical Relationship of K-7174's Core Mechanism.

Experimental Protocols

Cell Viability Assay (MTT Assay)[13][14]

This protocol is for determining the cytotoxic effects of K-7174 on multiple myeloma cell lines.

-

Materials:

-

Multiple myeloma cell lines (e.g., RPMI8226, U266).

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

K-7174 dihydrochloride (stock solution in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO.

-

96-well plates.

-

-

Procedure:

-

Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of K-7174 in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

-

Western Blot Analysis for Sp1 and HDACs[13]

This protocol is for detecting changes in protein levels of Sp1 and class I HDACs following K-7174 treatment.

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Protein quantification assay (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies against Sp1, HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Treat cells with K-7174 for the desired time points.

-

Lyse the cells and determine the protein concentration.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Proteasome Activity Assay[3]

This protocol is for measuring the chymotrypsin-like activity of the proteasome in cell lysates.

-

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP.

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM EDTA, 0.5% NP-40, and protease inhibitors.

-

Fluorogenic Substrate: Suc-LLVY-AMC (10 mM stock in DMSO).

-

Positive Control Inhibitor: Bortezomib or MG-132.

-

Black, opaque 96-well microplate.

-

-

Procedure:

-

Treat cells with K-7174 for the desired time.

-

Prepare cell lysates and determine the protein concentration.

-

In a 96-well plate, add 50 µL of cell lysate to "Total Activity" and "Inhibitor Control" wells.

-

Add a positive control inhibitor to the "Inhibitor Control" wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to all wells.

-

Measure the fluorescence intensity kinetically for 60-90 minutes.

-

Calculate the rate of reaction and determine the proteasome-specific activity.

-

In Vivo Murine Xenograft Study[1][11]

This protocol outlines a general procedure for evaluating the in vivo efficacy of K-7174.

-

Materials:

-

NOD/SCID mice.

-

Multiple myeloma cell lines (e.g., RPMI8226).

-

Matrigel.

-

This compound.

-

Vehicle for oral administration (e.g., 3% DMSO in 0.9% NaCl).

-

-

Procedure:

-

Subcutaneously implant 1 x 10^7 RPMI8226 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Administer K-7174 (e.g., 50 mg/kg) or vehicle orally once daily for a specified period (e.g., 14 days).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Chromatin Immunoprecipitation (ChIP) Assay for Sp1 Binding[3]

This protocol is adapted to investigate the effect of K-7174 on the binding of Sp1 to the promoter regions of class I HDAC genes.

-

Materials:

-

Formaldehyde (B43269) for cross-linking.

-

Glycine to quench cross-linking.

-

Cell lysis and nuclear lysis buffers.

-

Sonicator.

-

Anti-Sp1 antibody and IgG control.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

Proteinase K and RNase A.

-

Reagents for DNA purification.

-

Primers for qPCR targeting the promoter regions of HDAC1, HDAC2, and HDAC3.

-

-

Procedure:

-

Treat multiple myeloma cells with K-7174 or vehicle control.

-

Cross-link proteins to DNA with formaldehyde and quench with glycine.

-

Lyse cells and nuclei, then sonicate to shear chromatin to fragments of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Immunoprecipitate the chromatin overnight with an anti-Sp1 antibody or an IgG control.

-

Capture the antibody-protein-DNA complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes from the beads and reverse the cross-links.

-

Treat with RNase A and Proteinase K, then purify the DNA.

-

Quantify the amount of precipitated HDAC promoter DNA by qPCR using specific primers.

-

Conclusion

This compound is a promising, orally active proteasome inhibitor with a unique mechanism of action that distinguishes it from other drugs in its class.[1] Its ability to induce caspase-8-dependent degradation of Sp1, leading to the transcriptional repression of class I HDACs, provides a strong rationale for its continued development as a therapeutic agent for multiple myeloma, particularly in the context of bortezomib resistance.[1][2] The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the preclinical and clinical potential of K-7174.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of histone deacetylase 1 (HDAC1) and HDAC2 enhances CRISPR/Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. In vitro and In vivo Selective Antitumor Activity of a Novel Orally Bioavailable Proteasome Inhibitor MLN9708 Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biocompare.com [biocompare.com]

- 9. bosterbio.com [bosterbio.com]

- 10. benchchem.com [benchchem.com]

- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone Deacetylase 1 Can Repress Transcription by Binding to Sp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histone deacetylase inhibitor-based chromatin precipitation for identification of targeted genomic loci - PMC [pmc.ncbi.nlm.nih.gov]

K-7174 Dihydrochloride for Cancer Research: A Technical Guide

Executive Summary: K-7174 dihydrochloride (B599025) is an orally active, small molecule inhibitor with a dual mechanism of action, targeting both the proteasome and GATA transcription factors.[1][2] This unique characteristic has positioned it as a significant compound in preclinical cancer research, particularly for hematological malignancies like multiple myeloma (MM) and acute myeloid leukemia (AML).[3][4] In multiple myeloma, K-7174 functions as a proteasome inhibitor, notably inducing apoptosis in cells resistant to conventional therapies such as bortezomib (B1684674).[5][6][7] Its mechanism involves the downregulation of class I histone deacetylases (HDACs) via a caspase-8-dependent pathway.[5][6][8] In other contexts, such as AML and prostate cancer, its activity is linked to the inhibition of GATA2, a critical transcription factor for cell growth and survival.[2][3][4] This guide provides a comprehensive overview of K-7174, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols and workflow visualizations for researchers and drug development professionals.

Introduction

The development of targeted therapies has revolutionized cancer treatment. K-7174, a homopiperazine (B121016) derivative, has emerged as a promising investigational agent due to its distinct and context-dependent mechanisms of action.[5][8] Initially identified as a GATA inhibitor, its potent proteasome inhibitory effects have garnered significant attention, especially for overcoming drug resistance in multiple myeloma.[2][7] Unlike first-generation proteasome inhibitors, K-7174's unique mode of action provides a potential therapeutic avenue for patients who have developed resistance to standard treatments.[5][7] This technical guide synthesizes the current preclinical knowledge on K-7174, offering a foundational resource for its application in cancer research.

Mechanism of Action

K-7174 exhibits a dual, context-dependent mechanism of action, functioning as both a proteasome inhibitor and a GATA transcription factor inhibitor.[2][9]

In Multiple Myeloma: Proteasome Inhibition and HDAC Repression

In multiple myeloma, the primary anti-cancer activity of K-7174 is attributed to its role as a proteasome inhibitor.[2][5] This action is particularly effective in overcoming resistance to bortezomib.[5][6] The signaling cascade is distinct from other proteasome inhibitors:

-

Proteasome Inhibition : K-7174 inhibits the proteasome, leading to an accumulation of ubiquitinated proteins.[5]

-

Caspase-8 Activation : This triggers the activation of caspase-8.[5][8]

-

Sp1 Degradation : Activated caspase-8 mediates the degradation of the transcription factor Sp1.[5][6]

-

HDAC Repression : As Sp1 is a potent transactivator for class I HDAC genes, its degradation leads to the transcriptional repression of HDAC1, HDAC2, and HDAC3.[5][8]

-

Apoptosis : The downregulation of these HDACs results in histone hyperacetylation and contributes to the induction of apoptosis in myeloma cells.[5][6][7]

In AML and Prostate Cancer: GATA2 Inhibition

In the context of Acute Myeloid Leukemia (AML) and prostate cancer, K-7174's inhibitory effect on the GATA2 transcription factor is more prominent.[2][4] GATA2 is a key regulator of genes involved in the proliferation and survival of hematopoietic and prostate cancer cells.[2][4] K-7174 has been shown to decrease GATA2 protein stability, leading to the suppression of GATA2 target genes (such as the Androgen Receptor in prostate cancer) and subsequent inhibition of tumor growth.[2]

Quantitative Data Summary

The preclinical efficacy of K-7174 has been quantified in various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity of K-7174 in Multiple Myeloma Cell Lines

| Cell Line | Cancer Type | Approximate IC50 (µM) | Assay Duration |

| KMS12-BM | Multiple Myeloma | ~5 | 72 hours |

| U266 | Multiple Myeloma | ~7 | 72 hours |

| RPMI8226 | Multiple Myeloma | ~10 | 72 hours |

| Note: IC50 values are estimations from dose-response curves. |

Table 2: In Vitro Inhibitory Concentrations (IC50) of K-7174

| Target/Assay | Cell Line/System | IC50 Value (µM) |

| VCAM-1 mRNA induction by TNFα | HUVEC | 9[10][11][12][13] |

| VCAM-1 Expression | HUVEC | 14[10][11][12][13] |

| GATA DNA Binding Activity | - | 2.5 - 30 (inhibition)[10][11][12][13] |

Table 3: In Vivo Efficacy of K-7174 in Murine Myeloma Xenograft Models

| Administration Route | Dosage | Treatment Schedule | Outcome |

| Intraperitoneal (i.p.) | 75 mg/kg | Once daily for 14 days | Significant tumor growth inhibition[5][10][11][14] |

| Oral (p.o.) | 50 mg/kg | Once daily for 14 days | Superior tumor growth inhibition compared to i.p. route[5][6][10][11] |

| Intraperitoneal (i.p.) | 30 mg/kg | Once daily for 9 days | Reverses anemia induced by IL-1β or TNF-α[10][11][12] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in K-7174 research.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of K-7174 by measuring the metabolic activity of cells.[15]

Methodology:

-

Cell Seeding : Culture cancer cell lines (e.g., RPMI 8226, U266) to ~80% confluency. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[15] Incubate overnight at 37°C and 5% CO₂ to allow for attachment.

-

Compound Treatment : Prepare a stock solution of K-7174 in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0-25 µM). Treat the cells and include a vehicle control (DMSO).[15]

-

Incubation : Incubate the plates for the desired period (e.g., 72 hours) at 37°C and 5% CO₂.[15]

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[15]

-

Solubilization : Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[2]

-

Data Acquisition : Read the absorbance at 570 nm using a microplate reader.[2][4]

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis (Annexin-V) Assay

This flow cytometry-based assay quantifies the induction of apoptosis by detecting the externalization of phosphatidylserine.[2]

Methodology:

-

Cell Treatment : Seed cells (e.g., 1 x 10⁶ cells/well in a 6-well plate) and treat with the desired concentration of K-7174 or vehicle control for a specified time (e.g., 48 hours).[4][12]

-

Cell Harvesting : Harvest the cells and wash them with cold PBS.

-

Staining : Resuspend the cells in Annexin-V binding buffer. Add FITC-conjugated Annexin-V and Propidium Iodide (PI) according to the manufacturer's protocol.[2]

-

Incubation : Incubate the cells in the dark at room temperature for 15 minutes.[2]

-

Analysis : Analyze the stained cells using a flow cytometer. Annexin-V positive and PI-negative cells are identified as early apoptotic cells.[2]

Western Blot Analysis

This technique is used to detect and quantify specific proteins to confirm the downstream effects of K-7174, such as the degradation of Sp1 and changes in HDAC levels.[2][15]

Methodology:

-

Sample Preparation : Treat cells with K-7174, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.[15][16]

-

Gel Electrophoresis : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[15]

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane.[15][16]

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2][15]

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., HDAC1, Sp1, Caspase-8, GAPDH).[2][15]

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

Subcutaneous Murine Myeloma Xenograft Model

This in vivo model is essential for evaluating the anti-tumor efficacy of K-7174.[5][14]

Methodology:

-

Animal Model : Use immunocompromised mice, such as NOD/SCID, to prevent the rejection of human tumor cells.[5][8][14]

-

Tumor Implantation : Subcutaneously inoculate 1 x 10⁷ to 3 x 10⁷ human multiple myeloma cells (e.g., RPMI8226) mixed with Matrigel into the right flank of each mouse.[5][8]

-

Treatment Initiation : Once tumors reach a measurable volume (e.g., 100-500 mm³), randomize the mice into treatment and control groups.[5][8]

-

Drug Administration : Prepare K-7174 in a vehicle solution (e.g., 3% DMSO in 0.9% NaCl).[8][14] Administer K-7174 daily via oral gavage (50 mg/kg) or intraperitoneal injection (75 mg/kg) for a specified period (e.g., 14 days). The control group receives the vehicle only.[5][14]

-

Monitoring : Measure tumor volume with calipers regularly (e.g., twice weekly) using the formula: Volume = (length × width²)/2. Monitor animal body weight as an indicator of toxicity.[2]

-

Endpoint Analysis : At the end of the study, euthanize the mice and excise the tumors for further ex vivo analysis (e.g., immunoblotting, RT-PCR).[8]

Conclusion and Future Directions

K-7174 dihydrochloride is a potent, orally bioavailable agent with significant preclinical anti-cancer activity, particularly in multiple myeloma.[5][8] Its unique mechanism of downregulating class I HDACs via proteasome inhibition offers a clear advantage for overcoming bortezomib resistance.[5][7] Furthermore, its activity as a GATA2 inhibitor highlights its potential in other malignancies like AML and prostate cancer.[2][4] The provided data and protocols serve as a robust resource for researchers investigating the therapeutic potential of K-7174. Future research should focus on elucidating the full spectrum of its off-target effects, exploring rational combination therapies, and advancing its development toward clinical trials.[4][6]

References

- 1. K-7174 (dihydrochloride) - MedChem Express [bioscience.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Ligand-based discovery of a novel GATA2 inhibitor targeting acute myeloid leukemia cells [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. biocompare.com [biocompare.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Preclinical Profile of K-7174 Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-7174 dihydrochloride (B599025) is an orally active, small molecule homopiperazine (B121016) derivative that has garnered significant interest in preclinical cancer research.[1][2] It functions as a dual inhibitor, targeting both the proteasome and the GATA family of transcription factors.[3][4] This unique dual mechanism of action, particularly its efficacy in bortezomib-resistant models of multiple myeloma, positions K-7174 as a promising therapeutic candidate.[5][6] This technical guide provides a comprehensive overview of the preclinical studies of K-7174, detailing its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols utilized in its evaluation.

Mechanism of Action

K-7174 exhibits a distinct and multifaceted mechanism of action. Its primary anti-myeloma effects are attributed to proteasome inhibition, which differs from that of bortezomib.[6] This leads to the accumulation of ubiquitinated proteins and induction of apoptosis.[6] A key feature of K-7174's action is the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[6][7] This is achieved through a caspase-8-dependent degradation of the transcription factor Sp1, a potent transactivator of class I HDAC genes.[6][7]

Furthermore, K-7174 was initially identified as an inhibitor of GATA transcription factors.[6] This activity contributes to its anti-cancer effects, in part by down-regulating the expression of molecules like vascular cell adhesion molecule-1 (VCAM-1), which is implicated in cell adhesion-mediated drug resistance in multiple myeloma.[6][8]

Signaling Pathways

The signaling cascade initiated by K-7174 leading to the repression of HDACs is a critical component of its anti-myeloma activity. The following diagram illustrates this pathway.

Caption: Signaling pathway of K-7174 leading to HDAC repression and apoptosis.

Quantitative Data Summary

The preclinical efficacy of K-7174 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Cytotoxicity

| Cell Line | IC50 (µM) after 48h |

| RPMI 8226 | ~1.0 |

| U266 | ~1.5 |

| OPM-2 | ~2.0 |

| Data derived from MTT assays assessing cell viability after 48 hours of treatment with K-7174.[9] |

Induction of Apoptosis in Primary Myeloma Cells

| Patient Sample | % Annexin V-Positive Cells (Apoptosis) |

| Patient 1 | 60% |

| Patient 2 | 55% |

| Patient 3 | 70% |

| Patient 4 | 65% |

| Patient 5 | 75% |

| Patient 6 | 68% |

| Primary CD138-positive myeloma cells were treated with K-7174 for 48 hours, and apoptosis was assessed by Annexin V staining and flow cytometry.[9] |

In Vivo Efficacy in a Murine Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 14 |

| Vehicle Control | ~1500 |

| K-7174 (50 mg/kg, oral, daily) | ~300 |

| RPMI 8226 multiple myeloma cells were subcutaneously implanted in NOD/SCID mice. Tumor volumes were measured over a 14-day treatment period.[9][10] Studies have shown that oral administration of K-7174 is more effective than intraperitoneal injection.[10] |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of K-7174 on multiple myeloma cell lines.

Methodology:

-

Cell Seeding: Seed multiple myeloma cells (e.g., RPMI 8226, U266) in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.[3][5]

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.[5]

-

Compound Treatment: Prepare serial dilutions of K-7174 in complete medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO).[5]

-

Incubation: Incubate the plates for 48 hours at 37°C.[5]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 values.[5]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify apoptosis in multiple myeloma cells following K-7174 treatment.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of K-7174 or a vehicle control for 48 hours.[5]

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.[5]

-

Washing: Wash the cells twice with cold PBS.[5]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[5]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[5]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[5]

-

Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.[5] Annexin V-positive and PI-negative cells are considered to be in early apoptosis.[11]

In Vivo Murine Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of K-7174.

Methodology:

-

Animal Model: Utilize immunodeficient mice, such as NOD/SCID mice.[1][2]

-

Cell Preparation: Harvest human multiple myeloma cells (e.g., RPMI8226 or U266) during the logarithmic growth phase and wash them with sterile PBS.[1] Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel®.[1]

-

Tumor Implantation: Subcutaneously inject 1 x 10⁷ U266 cells or 3 x 10⁷ RPMI8226 cells in a total volume of 100 µL into the right flank of each mouse.[1]

-

Tumor Growth Monitoring: Monitor the mice for tumor growth.[1]

-

Treatment Initiation: Begin treatment when tumors reach a palpable size (approximately 100-200 mm³).[1]

-

Drug Formulation and Administration: Dissolve K-7174 in a vehicle solution of 3% DMSO and 97% sterile 0.9% NaCl.[1] Administer K-7174 orally (p.o.) at a dose of 50 mg/kg or intraperitoneally (i.p.) at 75 mg/kg, once daily for 14 days.[1][10]

-

Tumor Volume Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length × width²)/2.[1]

-

Toxicity Monitoring: Monitor and record the body weight of each mouse twice weekly as an indicator of toxicity.[1]

Experimental Workflow Visualization

The following diagram outlines the general workflow for the preclinical evaluation of K-7174.

Caption: General workflow for the preclinical evaluation of K-7174.

Conclusion

The preclinical data for K-7174 dihydrochloride strongly support its potential as a novel, orally bioavailable therapeutic agent for hematological malignancies, particularly multiple myeloma. Its unique dual mechanism of inhibiting both the proteasome and GATA transcription factors, coupled with its efficacy in bortezomib-resistant models, highlights its clinical promise. The detailed protocols and summarized data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and develop this promising compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

K-7174 Dihydrochloride: A Novel Proteasome Inhibitor for Multiple Myeloma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

K-7174 is a novel, orally active proteasome inhibitor belonging to the homopiperazine (B121016) class of compounds.[1][2] It has demonstrated significant anti-myeloma activity in both in vitro and in vivo preclinical models.[3] Its mechanism of action is distinct from that of bortezomib (B1684674), a first-in-class proteasome inhibitor, allowing it to overcome common resistance pathways.[4][5] K-7174's primary mechanism involves proteasome inhibition, which triggers a unique signaling cascade leading to caspase-8 activation, degradation of the Sp1 transcription factor, and subsequent transcriptional repression of class I histone deacetylases (HDACs).[1][6][7] This downstream epigenetic modification is critical to its cytotoxic effects.[7] The compound also exhibits GATA inhibitory activity and anti-adhesion properties, which may contribute to its efficacy in overcoming cell adhesion-mediated drug resistance.[4][8] This document provides a comprehensive overview of K-7174's mechanism of action, quantitative efficacy data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action

K-7174 dihydrochloride (B599025) exhibits a multi-faceted mechanism that contributes to its potent anti-myeloma effects, particularly in bortezomib-resistant contexts.[5]

-

Distinct Proteasome Inhibition : Unlike bortezomib, which primarily targets the β5 subunit of the proteasome, K-7174 has a different mode of binding.[5][6] This alternative binding is crucial for its activity against bortezomib-resistant cells, which often harbor mutations in the proteasome's β5 subunit.[5] Proteasome inhibition leads to the accumulation of ubiquitinated proteins, inducing cellular stress and triggering apoptotic pathways.[1][6]

-

Caspase-8-Dependent Sp1 Degradation : A key and distinguishing feature of K-7174's action is the activation of caspase-8.[1][6] This activation leads to the specific degradation of the Sp1 transcription factor, a critical protein for the transcription of numerous genes involved in cell growth and survival.[1][7]

-

Transcriptional Repression of Class I HDACs : Sp1 is a potent transactivator for the genes encoding class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1][4] By inducing the degradation of Sp1, K-7174 effectively shuts down the transcription of these HDACs.[1][6][7] The resulting decrease in HDAC levels leads to the hyperacetylation of histones, which alters gene expression to promote apoptosis and inhibit tumor growth.[1][7] Overexpression of HDAC1 has been shown to ameliorate the cytotoxic effects of K-7174.[1][7]

-

GATA Inhibition and Anti-Adhesion Effects : K-7174 was also identified as an inhibitor of GATA family transcription factors.[4][9] This contributes to its anti-myeloma activity by inhibiting cell adhesion.[1] It dose-dependently suppresses the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key molecule in cell adhesion-mediated drug resistance in multiple myeloma.[1][4][8]

Quantitative Data Presentation

The anti-myeloma efficacy of K-7174 has been quantified in both multiple myeloma cell lines and primary patient-derived cells, as well as in in vivo models.

Table 1: In Vitro Cytotoxicity of K-7174 in Multiple Myeloma Cells

| Cell Type | Assay | Duration | Key Findings | Reference(s) |

| RPMI-8226, U266, KMS-12-BM | MTT Assay | 72 hours | Dose-dependent inhibition of cell growth. | [1][3][10] |

| Multiple Myeloma Cells | Apoptosis Assay | 72 hours | Induces cell apoptosis. | [8][11] |

| Primary MM Cells (from 6 patients) | Annexin-V Staining | 48 hours | Significantly increased the percentage of apoptotic (Annexin-V positive) cells. | [1][6] |

| Bortezomib-resistant Primary MM Cells | Apoptosis Assay | 48 hours | Effectively induces apoptosis, overcoming bortezomib resistance. | [1][6] |

| Endothelial Cells (TNFα-stimulated) | VCAM-1 mRNA Expression | 1 hour | Dose-dependently suppressed VCAM-1 mRNA induction with an IC₅₀ of 9 µM. | [8][11] |

| Endothelial Cells (TNFα-stimulated) | VCAM-1 Protein Expression | 1 hour | Dose-dependently suppressed VCAM-1 protein expression with an IC₅₀ of 14 µM. | [8][11] |

Table 2: In Vivo Efficacy of K-7174 in a Murine Xenograft Model

| Cell Lines | Administration Route | Dosage | Duration | Key Findings | Reference(s) |

| RPMI8226, U266 | Intraperitoneal (i.p.) | 75 mg/kg, daily | 14 days | Significantly decreased tumor volume. A significant reduction in body weight was observed after 10 days. | [3][8][12] |

| RPMI8226, U266 | Oral (p.o.) | 50 mg/kg, daily | 14 days | Showed significant tumor growth inhibition and was more effective than intraperitoneal injection. | [3][8][12] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism and efficacy of K-7174.

3.1. Cell Viability (MTT) Assay This assay assesses the cytotoxic effect of K-7174 on multiple myeloma cell lines.[10]

-

Cell Seeding : Plate multiple myeloma cells (e.g., RPMI-8226, U266, KMS-12-BM) in 96-well plates at a density of 1 x 10⁴ cells/well.[10]

-

Treatment : After 24 hours, treat the cells with varying concentrations of K-7174 (e.g., 0-25 µM) or a vehicle control (e.g., DMSO).[8][10]

-

Incubation : Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[8][10]

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9][10]

-

Solubilization : Add a solubilization solution to dissolve the formazan (B1609692) crystals.[9]

-

Measurement : Read the absorbance at 450 nm or 570 nm using a microplate reader.[1][9] Express results as a percentage of the vehicle-treated control cells.[1]

3.2. Apoptosis Analysis (Annexin-V Staining) This method quantifies the percentage of apoptotic cells following K-7174 treatment.[4]

-

Cell Treatment : Culture cells with the desired concentration of K-7174 or vehicle control for the specified time (e.g., 48 hours).[9]

-

Harvesting : Harvest cells and wash them with cold PBS.[4][9]

-

Resuspension : Resuspend the cell pellet in Annexin-V binding buffer.[4][9]

-

Staining : Add FITC-conjugated Annexin-V and propidium (B1200493) iodide (PI) to the cells.[4][9]

-

Incubation : Incubate the cells in the dark at room temperature for 15 minutes.[9]

-

Analysis : Analyze the stained cells by flow cytometry.[4] Annexin-V positive, PI-negative cells are identified as early apoptotic cells.[9]

3.3. Immunoblot Analysis This technique is used to detect changes in protein levels (e.g., Sp1, HDACs) following K-7174 treatment.[4]

-

Cell Lysis : After treatment with K-7174, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4][10]

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.[4][10]

-

SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[4][10]

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9][10]

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Sp1, HDAC1, HDAC2, HDAC3, acetylated histone H3) and a loading control (e.g., GAPDH).[9][10]

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10][13]

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][13]

3.4. Chromatin Immunoprecipitation (ChIP) Assay This assay determines the binding of the Sp1 transcription factor to the promoter regions of HDAC genes.[1]

-

Cell Treatment : Culture multiple myeloma cell lines with K-7174 or a vehicle control for 48 hours.[1]

-

Cross-linking and Sonication : Cross-link protein-DNA complexes and sonicate to shear the chromatin.

-

Immunoprecipitation : Incubate the chromatin suspensions with an anti-Sp1 antibody or an isotype-matched IgG control.[1]

-

DNA Purification : Reverse the cross-links and purify the immunoprecipitated DNA.

-

PCR Amplification : Use the purified DNA as a template for PCR to amplify the promoter regions of the HDAC1 gene.[1]

-

Visualization : Visualize the amplified products by agarose (B213101) gel electrophoresis with ethidium (B1194527) bromide staining.[1]

3.5. In Vivo Xenograft Efficacy Study This protocol outlines the methodology for assessing the anti-tumor activity of K-7174 in a mouse model.[12]

-

Animal Model : Use immunodeficient mice (e.g., 6-8 week old female NOD/SCID mice).[9][12]

-

Tumor Cell Implantation : Subcutaneously inject human multiple myeloma cells (e.g., 1 x 10⁷ to 3 x 10⁷ RPMI8226 or U266 cells) into the right thigh of each mouse.[1][14]

-

Treatment Initiation : When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[12]

-

Drug Administration : Prepare K-7174 in a vehicle solution (e.g., 3% DMSO in 0.9% NaCl).[9][14] Administer K-7174 daily for 14 days via oral gavage (50 mg/kg) or intraperitoneal injection (75 mg/kg).[8][12] The control group receives the vehicle only.[9]

-

Monitoring : Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length × width²)/2.[9][12] Monitor and record the body weight of each mouse twice weekly as an indicator of toxicity.[12]

Mandatory Visualizations

To elucidate the complex biological processes and experimental designs, the following diagrams were generated using Graphviz.

Caption: K-7174 signaling pathway in multiple myeloma cells.

Caption: Workflow for K-7174 mechanism of action studies.

Caption: Workflow for in vivo efficacy testing of K-7174.

References

- 1. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

K-7174 Dihydrochloride: A Technical Guide to its Indirect Regulation of Histone Deacetylases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

K-7174 dihydrochloride (B599025) is a small molecule inhibitor initially investigated for its role as a GATA transcription factor inhibitor. Subsequent research has revealed a dual and context-dependent mechanism of action, with significant activity as a proteasome inhibitor.[1] This dual functionality has positioned K-7174 as a valuable tool in preclinical cancer research, particularly in hematological malignancies and solid tumors.[1] In the context of histone deacetylase (HDAC) regulation, K-7174's effects are indirect, stemming from its proteasome inhibition which leads to the downregulation of class I HDACs.[1][2] This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and detailed experimental protocols related to K-7174's impact on HDAC regulation, intended for researchers and drug development professionals.

Mechanism of Action: An Indirect Effect on HDACs

K-7174's primary mechanism in downregulating HDACs is not through direct enzymatic inhibition, a feature that distinguishes it from traditional HDAC inhibitors.[3] Instead, in multiple myeloma, K-7174 functions as a proteasome inhibitor.[1][4] This inhibition of the 20S proteasome's catalytic subunits leads to the accumulation of ubiquitinated proteins, inducing cellular stress and apoptosis.[4][5]

A key consequence of this proteasome inhibition is the activation of caspase-8.[1][5] Activated caspase-8 then mediates the degradation of the transcription factor Sp1.[5][6] Sp1 is a potent transactivator of class I HDAC genes (HDAC1, HDAC2, and HDAC3).[5][6] Consequently, the degradation of Sp1 leads to the transcriptional repression of these class I HDACs.[5][6] This specific downregulation of class I HDACs, without significantly affecting class II and III HDACs, is a critical aspect of K-7174's activity.[5]

In other contexts, such as prostate cancer, K-7174's activity is more closely linked to the inhibition of GATA2, a key driver of androgen receptor (AR) expression and signaling.[1][7] This highlights the context-dependent nature of K-7174's mechanism of action.[1]

Quantitative Data

The following tables summarize the available quantitative data for K-7174 dihydrochloride from preclinical studies.

Table 1: IC50 Values for Cell Viability

| Cell Line | Cancer Type | Approximate IC50 (µM) | Assay Duration (hours) |

| KMS12-BM | Multiple Myeloma | ~5 | 72 |

| U266 | Multiple Myeloma | ~7 | 72 |

| RPMI8226 | Multiple Myeloma | ~10 | 72 |

Note: The IC50 values are estimations derived from graphical representations in the cited literature and may vary based on experimental conditions.

Table 2: IC50 Values for VCAM-1 Expression (Downstream of GATA)[8][9]

| Parameter | Value (µM) | Cell Type | Stimulation |

| VCAM-1 Expression | 14 | Human Endothelial Cells | TNF-α |

| VCAM-1 mRNA Induction | 9 | Human Endothelial Cells | TNF-α |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of K-7174.

Materials:

-

Cancer cell lines (e.g., RPMI8226, U266)[1]

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)[1]

-

K-7174 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

-

Solubilization solution (e.g., DMSO)[2]

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.[2]

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[2]

-

Prepare serial dilutions of K-7174 in complete medium and add 100 µL to the respective wells. Include vehicle control (DMSO) wells.[2]

-

Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C.[2]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 value.[2]

Western Blot Analysis

This protocol is for detecting changes in the expression of proteins such as HDACs, Sp1, and caspase-8.[1][3]

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors[1][3]

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane[1]

-

Blocking buffer (5% non-fat milk or BSA in TBST)[1]

-

Primary antibodies (e.g., anti-HDAC1, -HDAC2, -HDAC3, -Sp1, -Caspase-8, and a loading control like β-actin or GAPDH)[1]

-

HRP-conjugated secondary antibodies[1]

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Treat cells with K-7174 for the desired time.[1]

-

Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.[1][3]

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[2]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1][2]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[2]

-

Incubate the membrane with the primary antibody overnight at 4°C.[1][2]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detect the signal using an ECL substrate and an imaging system.[2]

Apoptosis (Annexin V) Assay

This protocol is for quantifying apoptosis in cells following treatment with K-7174.[1]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit[2]

-

Propidium Iodide (PI) solution[2]

-

Flow cytometer

Procedure:

-

Seed cells and treat with K-7174 or vehicle control for the specified time (e.g., 48 hours).[2]

-

Harvest and wash the cells with cold PBS.[2]

-

Resuspend the cells in 100 µL of 1X Binding Buffer.[2]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[2]

-

Incubate for 15 minutes at room temperature in the dark.[2]

-

Add 400 µL of 1X Binding Buffer to each tube.[2]

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered apoptotic.[2]

Chromatin Immunoprecipitation (ChIP) Assay

This protocol can be used to determine the binding of Sp1 to the promoter region of HDAC genes.[5]

Materials:

-

Treated and untreated cells

-

Formaldehyde for cross-linking

-

Lysis and sonication buffers

-

Anti-Sp1 and isotype-matched IgG antibodies[5]

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

PCR reagents for specific promoter regions

Procedure:

-

Cross-link proteins to DNA in treated and untreated cells with formaldehyde.

-

Lyse the cells and sonicate the chromatin to generate DNA fragments.

-

Immunoprecipitate the chromatin with anti-Sp1 or IgG antibodies.[5]

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes and reverse the cross-links.

-

Purify the DNA.

-

Perform PCR to amplify the promoter regions of the target HDAC genes.[5]

-

Analyze the PCR products by gel electrophoresis.[5]

Conclusion

This compound presents a unique, indirect mechanism for the regulation of class I histone deacetylases. Its primary action as a proteasome inhibitor initiates a signaling cascade involving caspase-8 and the transcription factor Sp1, ultimately leading to the transcriptional repression of HDAC1, HDAC2, and HDAC3.[5][6] This mode of action is distinct from direct HDAC inhibitors and offers a valuable pharmacological tool for studying the interplay between the proteasome, transcriptional regulation, and histone modification in cancer biology. The provided data and protocols offer a foundation for researchers to further investigate the therapeutic potential and molecular intricacies of K-7174.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

K-7174 Dihydrochloride: A Potential Therapeutic Breakthrough in Anemia of Chronic Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Anemia of Chronic Disease (ACD), a prevalent and debilitating condition associated with chronic inflammation, infections, and malignancies, presents a significant therapeutic challenge. The dysregulation of iron homeostasis, primarily driven by elevated levels of the hormone hepcidin (B1576463), leads to iron-restricted erythropoiesis despite adequate iron stores. The synthetic small molecule, K-7174 dihydrochloride (B599025), has emerged as a promising therapeutic candidate for ACD, exhibiting a novel dual mechanism of action that addresses the core pathophysiology of the disease. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and detailed experimental protocols for K-7174, offering a foundational resource for researchers and drug development professionals.

Core Mechanism of Action: A Dual-Pronged Approach

K-7174 tackles the complexities of ACD through two synergistic pathways: the suppression of hepcidin expression and the potential enhancement of erythropoietin (EPO) production.

Hepcidin Suppression via GDF15 Induction

The primary driver of ACD is the overexpression of hepcidin, which leads to the internalization and degradation of the iron exporter ferroportin, trapping iron within macrophages and limiting its availability for red blood cell production. K-7174 effectively counteracts this by inducing the expression of Growth Differentiation Factor 15 (GDF15), a known negative regulator of hepcidin.[1][2] Mechanistic studies have revealed that K-7174 upregulates the transcription factor CCAAT/enhancer-binding protein beta (C/EBPβ), which in turn directly activates the transcription of the GDF15 gene.[2]

Potential Enhancement of Erythropoietin (EPO) Production

In states of chronic inflammation, pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) can suppress EPO gene expression by increasing the binding of GATA transcription factors to the EPO gene promoter.[3] K-7174, acting as a GATA inhibitor, has been shown to rescue this cytokine-mediated suppression of EPO production in preclinical models.[3] This suggests that K-7174 may directly support erythropoiesis by mitigating the inhibitory effects of inflammation on EPO synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of K-7174.

Table 1: In Vitro Efficacy of K-7174 on Hepcidin and GDF15 Expression in HepG2 Cells

| Parameter | Treatment | Concentration | Fold Change (vs. Control) |

| HAMP mRNA Expression | K-7174 | 10 µM | ↓ ~0.6 |

| K-7174 | 20 µM | ↓ ~0.4 | |

| GDF15 mRNA Expression | K-7174 | 20 µM | ↑ ~2.5 |

| GDF15 Protein Secretion | K-7174 | 20 µM | ↑ ~2.0 |

Table 2: In Vivo Efficacy of K-7174 in a Mouse Model of Anemia of Chronic Disease

| Parameter | Treatment Group | Measurement | Result |

| Hepatic Hamp mRNA | K-7174 | Relative Expression | Significantly Decreased[2] |

| Hepatic Gdf15 mRNA | K-7174 | Relative Expression | Significantly Increased[2] |

| Serum Hepcidin | K-7174 | Concentration | Significantly Decreased[2] |

Table 3: Efficacy of K-7174 in Reversing Cytokine-Induced Anemia in Mice

| Parameter | Cytokine Challenge | Treatment | Outcome |

| Hemoglobin | IL-1β or TNF-α | K-7174 | Reversed the decrease in hemoglobin concentrations[3] |

| Reticulocyte Count | IL-1β or TNF-α | K-7174 | Reversed the decrease in reticulocyte counts[3] |

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, visualize the key signaling pathways and a general experimental workflow for investigating K-7174.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of K-7174.

In Vitro Studies

4.1.1. Cell Culture

-